3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide
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Description
Scientific Research Applications
Ligands for Melanocortin Receptors : A study by Mutulis et al. (2004) explored a series of piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ", which included acylation of 4-phenylpiperazine or 4-cyclohexylpiperazine. These compounds were structurally and pharmacologically characterized, showing selectivity for MC4R with submicromolar affinities (Mutulis et al., 2004).
Radiotracers for PET Imaging : García et al. (2014) investigated the use of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635, for potential use as PET radiotracers. They found that the cyclohexanecarboxamide derivative is a selective and high-affinity 5-HT1A receptor antagonist with high brain uptake and stability, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Herbicides and Plant Growth Regulators : Stoilkova et al. (2014) synthesized 1-methyl and acetyl-4-substituted piperazines, evaluated as potential herbicides and plant growth regulators. They found that compounds containing a piperazine ring, ethylene group, and 4-fluorophenylcarbamoyl group showed the greatest herbicidal activity against Triticum aestivum (Stoilkova et al., 2014).
Antimicrobial Agents : A study by Patel et al. (2007) focused on the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[chloro/1-piperazinyl/4-methyl-1-piperazinyl/4-ethyl-1-piperazinyl/ 4-hydroxyethyl-l-piperazinyl/imidazolyl/morpholinyl]-3[N-(substituted phenyl amino) carbonyl]quinoline, which showed significant antibacterial activity against different strains of bacteria (Patel et al., 2007).
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN3O3S/c22-19-7-9-20(10-8-19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-6-18-4-2-1-3-5-18/h7-10,18H,1-6,11-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMDUSFCAYCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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